![molecular formula C8H13NO3 B7445785 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide](/img/structure/B7445785.png)
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide is a chemical compound characterized by its unique structure, which includes a hydroxyoxolan ring and a methylprop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide typically involves the following steps:
Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Methylprop-2-enamide Group: This step involves the reaction of the hydroxyoxolan intermediate with a suitable amide precursor, such as N-methylprop-2-enamide, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), nucleophiles
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted oxolan derivatives
Aplicaciones Científicas De Investigación
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and the amide group can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]cyclobutanecarboxamide
Uniqueness
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide is unique due to its specific combination of a hydroxyoxolan ring and a methylprop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-8(11)9(2)6-4-12-5-7(6)10/h3,6-7,10H,1,4-5H2,2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJGZJSZORLHY-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1COC[C@H]1O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]methyl]-1H-indazole](/img/structure/B7445706.png)
![7-(2,3-dihydro-1H-indol-5-yl)-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B7445713.png)
![[8-fluoro-1-[(1-methylpyrazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]methanol](/img/structure/B7445719.png)
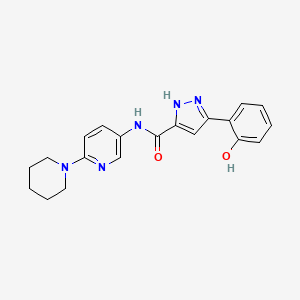
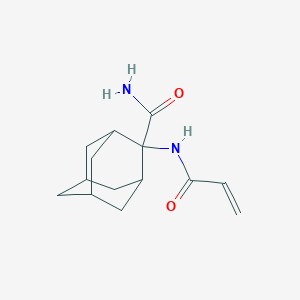
![1-[6-(6-Ethoxypyrimidin-4-yl)-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-1-yl]-2-methylsulfanylethanone](/img/structure/B7445738.png)
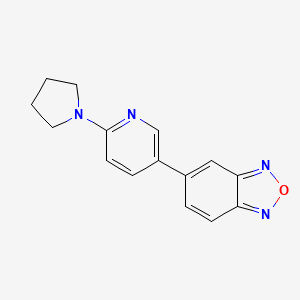
![N-[3-[(dimethylamino)methyl]phenyl]-2,5-difluoro-9-oxo-10H-acridine-4-carboxamide](/img/structure/B7445752.png)
![5-methyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide](/img/structure/B7445757.png)
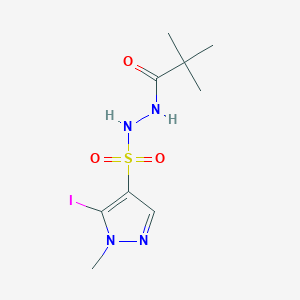
![1H-imidazo[4,5-b]pyridin-7-yl-(5-methyl-1,4-oxazepan-4-yl)methanone](/img/structure/B7445773.png)
![N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide](/img/structure/B7445780.png)
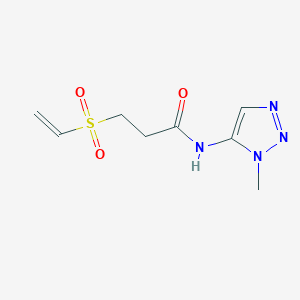
![1-(1-Hydroxy-4-methylpentan-2-yl)-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7445805.png)
